(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Overview
Description
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Analysis
- The compound exhibits interesting structural properties, such as a boat conformation in the central seven-membered heterocycle and a distorted chair conformation in the piperazine ring, which are significant for understanding its interactions and functionalities (Natchimuthu, Sharmila, & Ravi, 2020).
Synthesis and Antimicrobial Activity
- Certain derivatives of this compound have shown effectiveness as antimicrobial agents, suggesting potential for the development of new antimicrobial drugs (Verma et al., 2015).
Anti-Tubercular Properties
- Some analogues of this compound have demonstrated moderate to very good anti-tubercular activity, indicating its potential use in treating tuberculosis (Naidu et al., 2016).
Analgesic and Anti-Inflammatory Activities
- Research on related compounds suggests potential analgesic and anti-inflammatory activities, which could be relevant for developing new therapeutic agents (Palaska et al., 1993).
Electrochemical Synthesis
- The compound's derivatives have been synthesized electrochemically, providing a basis for novel synthetic pathways in pharmaceutical chemistry (Amani & Nematollahi, 2012).
Synthesis of Azole-Containing Derivatives
- Azole-containing piperazine derivatives of this compound have shown promising antibacterial, antifungal, and cytotoxic activities, indicating its versatility in medicinal chemistry (Gan, Fang, & Zhou, 2010).
properties
IUPAC Name |
1-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-14-17(22-9-7-21(8-10-22)13(2)23)19-15-5-3-4-6-16(15)20-18(14)24-12/h3-6,11,20H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSWSSBSXPWUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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